1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
CAS No.: 2640969-03-3
Cat. No.: VC11831285
Molecular Formula: C16H18N8O
Molecular Weight: 338.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640969-03-3 |
|---|---|
| Molecular Formula | C16H18N8O |
| Molecular Weight | 338.37 g/mol |
| IUPAC Name | 1-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazin-2-one |
| Standard InChI | InChI=1S/C16H18N8O/c1-21-8-6-17-15(16(21)25)23-11-9-22(10-12-23)13-3-4-14(20-19-13)24-7-2-5-18-24/h2-8H,9-12H2,1H3 |
| Standard InChI Key | YLEFIHCIEXPETA-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves:
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Pyrazole Functionalization: Starting with a substituted pyrazole derivative, functional groups are introduced at specific positions to avoid regioisomer formation.
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Pyridazine Coupling: The pyridazine ring is synthesized via cyclization reactions involving hydrazine derivatives and diketones.
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Piperazine Integration: Piperazine derivatives are coupled through nucleophilic substitution or reductive amination to form the final scaffold.
This multi-step synthesis requires precise control to ensure high yields and purity.
Enzyme Inhibition
Compounds containing pyrazole and pyridazine motifs are known inhibitors of enzymes such as:
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Dihydroorotate dehydrogenase (DHODH): Critical in pyrimidine biosynthesis .
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Kinases (e.g., VEGFR-2, c-Met): Implicated in cancer cell proliferation .
Antiviral Potential
Pyrazole-containing compounds have shown promise in inhibiting viral replication by targeting cellular enzymes critical for viral survival .
Drug Design
The compound's structure suggests potential as a lead molecule for:
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Anticancer Agents: Targeting angiogenesis-related pathways (e.g., VEGFR).
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Antiviral Drugs: Inhibiting viral replication enzymes.
Challenges:
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Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
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Toxicity Profiles: Comprehensive studies on cytotoxicity and off-target effects are needed.
Future Directions:
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Exploring derivatives with improved potency and selectivity.
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Investigating combination therapies using this compound as a kinase inhibitor.
This compound represents a promising candidate for further research in drug discovery due to its unique structural features and potential biological activities.
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